molecular formula C16H15NO3 B3188485 2-[4-(dimethylamino)benzoyl]benzoic acid CAS No. 21528-31-4

2-[4-(dimethylamino)benzoyl]benzoic acid

Cat. No.: B3188485
CAS No.: 21528-31-4
M. Wt: 269.29 g/mol
InChI Key: KAWOFQZCZFQCSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(dimethylamino)benzoyl]benzoic acid is an organic compound that belongs to the class of aminobenzoic acids. These compounds are characterized by the presence of an amine group attached to the benzene ring. The compound has a molecular formula of C16H15NO4 and a molecular weight of 285.29 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(dimethylamino)benzoyl]benzoic acid typically involves the reaction of 4-(dimethylamino)benzoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(dimethylamino)benzoyl]benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(dimethylamino)benzoyl]benzoic acid has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(dimethylamino)benzoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of nucleic acids, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(dimethylamino)benzoyl]benzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dimethylamino group and benzoyl moiety contribute to its versatility in various chemical reactions and applications .

Properties

CAS No.

21528-31-4

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

2-[4-(dimethylamino)benzoyl]benzoic acid

InChI

InChI=1S/C16H15NO3/c1-17(2)12-9-7-11(8-10-12)15(18)13-5-3-4-6-14(13)16(19)20/h3-10H,1-2H3,(H,19,20)

InChI Key

KAWOFQZCZFQCSH-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O

21528-31-4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of phthalic anhydride (30 g.), N,N-dimethylaniline (60.5 g.), aluminum chloride (60 g.) and chlorobenzene (180 g.) was heated (to 75° C.) during one hour, then cooled. Ice (500 ml.) was added, the chlorobenzene layer was separated and the chlorobenzene was steam distilled. Addition of base to a solution of the residue in dilute sulfuric acid afforded 2-(4-(dimethylamino)benzoyl)benzoic acid (IV: Y2 = Z4 = Z"5 = Z"6 = Z7 = H, Y'4 = (CH3)2N).
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30 g
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60.5 g
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60 g
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180 g
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Ice
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500 mL
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